3-(Perfluoro-n-octyl)propenoxide
Overview
Description
3-(Perfluoro-n-octyl)propenoxide, also known as PFOPO, is an organic compound widely used in biomedical fields due to its powerful antiviral properties . It is a fluorinated epoxide .
Synthesis Analysis
The synthesis of this compound involves the use of Perfluorooctyl iodide and Allyl alcohol . The compound provides perfluorinated long chains, which improves both mechanical properties via internal antiplasticization effect, and the dispersity and loading of nanofiller via C-F···H-N/π interactions .Molecular Structure Analysis
The molecular formula of this compound is C11H5F17O . It has an average mass of 476.130 Da and a monoisotopic mass of 476.006897 Da .Physical And Chemical Properties Analysis
The compound has a melting point of 76-78 °C and a boiling point of 87 °C/19 mmHg (lit.) . Its density is 1.712 g/mL at 25 °C (lit.) and it has a refractive index of n 20/D 1.32 (lit.) . It is soluble in Chloroform and slightly soluble in Methanol .Scientific Research Applications
Developmental Toxicity and Environmental Impact
- Evaluation of Developmental Toxicity : Gaballah et al. (2020) studied the developmental toxicity and neurotoxicity of various per- and polyfluoroalkyl substances (PFAS), including compounds structurally similar to 3-(Perfluoro-n-octyl)propenoxide. Their research revealed unique toxicity signatures based on the chemical structure, highlighting the importance of understanding the developmental and environmental impact of such chemicals (Gaballah et al., 2020).
Industrial Applications
- Surface Modifying Agents : Sangermano et al. (2003) explored the use of fluorinated epoxides, including this compound, as surface modifying agents in UV-curable systems. This study highlighted how such compounds can change surface properties to make them highly hydrophobic, indicating potential applications in coatings and material science (Sangermano et al., 2003).
Membrane Technology
- Enhancement of Permeability in Ionomer Films : Rábago et al. (1994) discussed the incorporation of perfluorinated surfactants, including compounds related to this compound, into Nafion membranes. This modification significantly improved the membranes' permeability, suggesting a role in industrial chemical processes, fuel cells, and chemical sensors (Rábago et al., 1994).
Environmental and Health Hazards
- Environmental Hazards of Perfluoro-n-alkanes : Tsai (2009) focused on the environmental and health hazards of perfluoro-n-alkanes, which include perfluorooctane and related compounds. This research provided insights into the physical properties, industrial uses, and potential risks associated with these chemicals, emphasizing the need for cautious handling and disposal (Tsai, 2009).
Mechanism of Action
Target of Action
It is known that the compound provides perfluorinated long chains, which are known to interact with various biological targets .
Mode of Action
3-(Perfluoro-n-octyl)propenoxide interacts with its targets primarily through its perfluorinated long chains . These chains improve both mechanical properties via an internal antiplasticization effect, and the dispersity and loading of nanofiller via C-F···H-N/π interactions .
Result of Action
It is known that the compound contributes to the mechanical robustness, superamphiphobicity, and long-term anti-corrosion properties of certain nanocomposites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s effectiveness can be influenced by factors such as temperature and the presence of other chemical substances .
Safety and Hazards
The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Future Directions
properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O/c12-4(13,1-3-2-29-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXSIEIEXLGIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2C2OH3, C11H5F17O | |
Record name | Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880415 | |
Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38565-53-6 | |
Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38565-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Perfluoro-n-octyl)propenoxide modify the surface properties of UV-curable coatings?
A: When added to a hydrogenated epoxy monomer and UV-cured, even at very low concentrations (less than 1% w/w), this compound significantly alters the surface properties of the resulting films without impacting their bulk properties or curing conditions []. This effect is attributed to the compound's ability to migrate and concentrate selectively on the air-facing side of the film during the curing process. This selective concentration forms a fluorinated layer, rendering the surface highly hydrophobic.
Q2: What analytical technique was used to confirm the presence of the fluorinated layer on the surface of the cured films?
A: X-ray photoelectron spectroscopy (XPS) measurements were employed to confirm the presence of the fluorinated layer on the air side of the cured films []. XPS is a surface-sensitive analytical technique that can identify and quantify the elemental composition of a material's outermost layers.
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